3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde CAS 273727-50-7 properties
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde CAS 273727-50-7 properties
Topic: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7) Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Strategic Scaffold for S1P Receptor Modulators and Bioactive Heterocycles
Executive Summary
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7) is a critical heterocyclic building block in modern medicinal chemistry. It features a meta-substituted benzaldehyde core linked to a 3-methyl-1,2,4-oxadiazole ring. This compound serves as a pivotal intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., analogs of Ozanimod and Pleconaril), where the oxadiazole acts as a hydrolytically stable bioisostere for esters or amides.
The aldehyde functionality functions as a "chemical warhead," enabling rapid diversification via reductive amination, Wittig olefination, or Knoevenagel condensation to attach polar "head groups" required for GPCR binding.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
This compound balances lipophilicity with polar surface area, making it an ideal fragment for CNS-penetrant or orally bioavailable drugs.
| Property | Value | Technical Note |
| CAS Number | 273727-50-7 | Unique identifier. |
| IUPAC Name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 1,2,4-Oxadiazole numbering: O=1, N=2, C=3, N=4, C=5. |
| Formula | C₁₀H₈N₂O₂ | High carbon/heteroatom ratio. |
| Molecular Weight | 188.18 g/mol | Fragment-like (<200 Da), ideal for FBDD. |
| Physical State | Solid (Off-white to pale yellow) | Crystalline powder. |
| Melting Point | ~85–95 °C (Predicted) | Varies by crystal habit/purity. |
| LogP (Calc) | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Acceptors | 4 (N, O) | Interacts with Ser/Thr residues in receptor pockets. |
| H-Bond Donors | 0 | Requires donor partner in co-crystal structures. |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility; requires organic co-solvent. |
Synthetic Architecture
The synthesis of CAS 273727-50-7 relies on the construction of the 1,2,4-oxadiazole ring via the condensation of an amidoxime with a carboxylic acid derivative. This route is preferred over 1,3-dipolar cycloaddition for this specific substitution pattern.
Retrosynthetic Analysis (Diagram)
Caption: Retrosynthetic disconnection revealing the [4+1] cyclization strategy using acetamidoxime and a benzoic acid derivative.
Validated Synthesis Protocol
Objective: Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde on a 10 mmol scale.
Reagents:
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Acetamidoxime (1.1 eq)
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Methyl 3-formylbenzoate (1.0 eq)
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Sodium Hydride (60% dispersion, 1.2 eq) OR Potassium Carbonate (2.0 eq)
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Solvent: Anhydrous THF (for NaH) or Toluene (for K₂CO₃)
Step-by-Step Methodology:
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Activation: In a flame-dried flask under Nitrogen, dissolve Acetamidoxime (815 mg, 11 mmol) in anhydrous THF (20 mL).
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Deprotonation: Cool to 0°C. Add NaH (480 mg, 12 mmol) portion-wise. Stir for 30 min until gas evolution ceases. Note: This forms the amidoximate anion.
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Coupling: Add a solution of Methyl 3-formylbenzoate (1.64 g, 10 mmol) in THF (10 mL) dropwise. Allow to warm to Room Temperature (RT) and stir for 2 hours.
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Checkpoint: TLC should show consumption of the ester and formation of the O-acyl intermediate.
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Cyclization: Heat the reaction mixture to reflux (66°C) for 4–6 hours. This thermal step drives the dehydration to close the oxadiazole ring.
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Alternative: If using Toluene/K₂CO₃, reflux at 110°C is required, often with a Dean-Stark trap to remove water.
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Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (Hexanes:EtOAc gradient, typically 8:2 to 6:4).
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Yield Expectation: 65–80%.
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Medicinal Chemistry Applications
The "Warhead" Strategy in S1P Modulators
This aldehyde is a direct precursor to agonists of the Sphingosine-1-Phosphate receptor 1 (S1P1), a target for multiple sclerosis and ulcerative colitis drugs. The aldehyde undergoes reductive amination to install a flexible amino-alcohol or amino-acid tail, mimicking the polar head group of the endogenous ligand, Sphingosine-1-phosphate.
Mechanism of Action Workflow:
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Scaffold Construction: The oxadiazole ring locks the phenyl ring in a specific orientation relative to the "tail."
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Tail Attachment: The aldehyde is reacted with an amine (e.g., aminoethanol derivatives) and reduced (NaBH₃CN).
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In Vivo Activation: The resulting secondary amine is often phosphorylated in vivo to become the active species.
Pathway Visualization (Diagram)
Caption: Workflow converting the aldehyde scaffold into a bioactive S1P1 receptor agonist.[1]
Bioisosteric Significance
The 1,2,4-oxadiazole ring is a non-hydrolyzable bioisostere of esters and amides.
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Stability: Unlike esters, it resists plasma esterases.
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Geometry: It mimics the planar geometry of the amide bond but lacks the hydrogen bond donor, improving blood-brain barrier (BBB) permeability.
Handling, Stability, & Analytics
Analytical Standards
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¹H NMR (DMSO-d₆ or CDCl₃):
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Aldehyde (-CHO): Singlet at ~10.1 ppm . This is the diagnostic peak.
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Aromatic Protons: Multiplet at 7.6 – 8.5 ppm (4H). Look for the desheilded proton ortho to the oxadiazole.
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Methyl Group: Singlet at ~2.4 – 2.5 ppm (3H).
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HPLC:
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Column: C18 Reverse Phase.
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Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
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Detection: UV at 254 nm (Strong absorption due to conjugation).
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Stability & Safety
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Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid (3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid) upon prolonged exposure to air. Store under Nitrogen/Argon at -20°C.
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Reactivity: Avoid contact with strong primary amines unless reaction is intended.
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Safety: Classified as an Irritant (H315, H319, H335). Use standard PPE (Gloves, Goggles, Fume Hood).
References
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BenchChem. "A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies." BenchChem Technical Library, 2025. Link
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Santa Cruz Biotechnology. "3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Product Data Sheet." SCBT Catalog, 2024. Link
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MDPI. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules, 2023.[2] Link
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National Institutes of Health (NIH). "Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions." PubMed Central, 2017. Link
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Sigma-Aldrich. "Methyl 3-formylbenzoate Product Specification." MilliporeSigma, 2025. Link
